![molecular formula C6H11N3S B1273394 5-sec-Butil-[1,3,4]tiadiazol-2-ilamina CAS No. 62492-20-0](/img/structure/B1273394.png)

5-sec-Butil-[1,3,4]tiadiazol-2-ilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

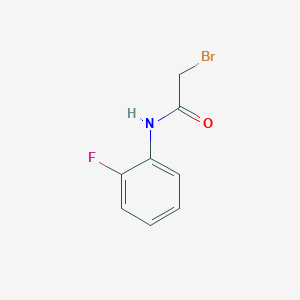

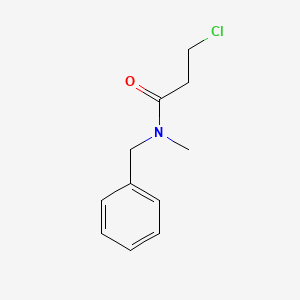

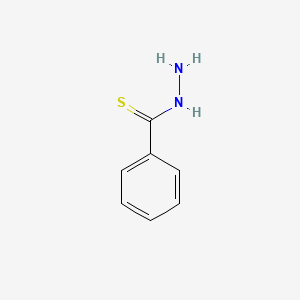

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .

Molecular Structure Analysis

The molecular weight of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is 157.24 . The SMILES string representation of the molecule isCCC(C)c1nnc(N)s1 . The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . Physical And Chemical Properties Analysis

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Terapéutica Anticancerígena

5-sec-Butil-[1,3,4]tiadiazol-2-ilamina: se ha identificado como un compuesto con posibles propiedades anticancerígenas. El anillo de tiadiazol es conocido por su capacidad de atravesar las membranas celulares e interactuar con los objetivos biológicos debido a su carácter mesoiónico . Esto permite el diseño de fármacos que pueden dirigirse eficazmente a las células cancerosas. La investigación indica que los derivados del tiadiazol, incluido This compound, muestran eficacia in vitro e in vivo en varios modelos de cáncer, dirigiéndose a vías específicas involucradas en la progresión del cáncer .

Diseño y desarrollo de fármacos

La estructura única de This compound lo convierte en un valioso andamiaje en el diseño de fármacos. Su marco molecular se puede modificar para mejorar la interacción con objetivos biológicos específicos, mejorando la eficacia y la selectividad de los nuevos fármacos. La versatilidad del compuesto para formar derivados estables es crucial para el desarrollo de nuevos productos farmacéuticos .

Perfil de actividad biológica

Los tiadiazoles, incluido This compound, son conocidos por su amplio espectro de actividades biológicas. Se estudian por sus posibles funciones en terapias antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias y antivirales. El perfil de actividad del compuesto se puede evaluar para identificar nuevas aplicaciones terapéuticas .

Estudios de farmacocinética y metabolismo

Comprender la farmacocinética y el metabolismo de This compound es esencial para su aplicación en medicina. Se pueden realizar estudios para determinar sus propiedades de absorción, distribución, metabolismo y excreción (ADME), que son fundamentales para la seguridad y la eficacia de los fármacos .

Estudios de biología química y mecanismos

El compuesto se puede utilizar en biología química para estudiar la interacción entre moléculas pequeñas y sistemas biológicos. Los estudios mecanísticos que involucran This compound pueden elucidar las vías y los mecanismos moleculares mediante los cuales ejerce sus efectos, brindando información sobre los procesos celulares .

Síntesis de análogos y derivados

Los investigadores pueden explorar la síntesis de análogos y derivados de This compound para descubrir compuestos con propiedades mejoradas o novedosas. Esto puede conducir al desarrollo de nuevas clases de compuestos con diversas actividades biológicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

At the molecular level, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can inhibit the activity of enzymes involved in metabolic pathways, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can result in changes in cellular responses, such as adaptation or resistance to the compound’s effects . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . High doses of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can lead to toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in animal models .

Metabolic Pathways

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, the compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cellular membranes by specific transporters, such as ABC transporters and solute carriers . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propiedades

IUPAC Name |

5-butan-2-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHBEZPPWOVHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392640 |

Source

|

| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-20-0 |

Source

|

| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)